Leuprolide acetate

Vue d'ensemble

Description

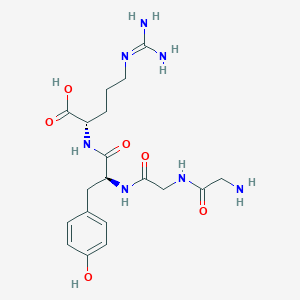

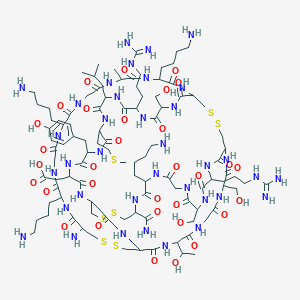

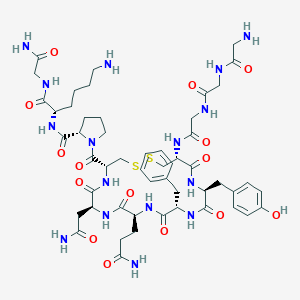

Leuprolide acetate is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). The analog possesses greater potency than the natural hormone .

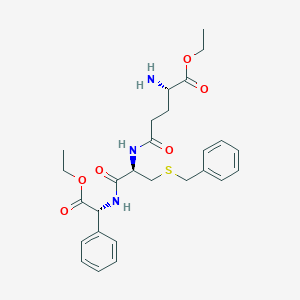

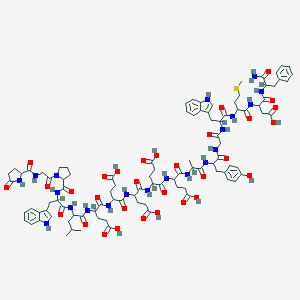

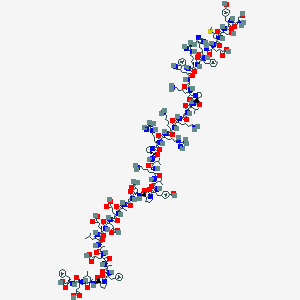

Synthesis Analysis

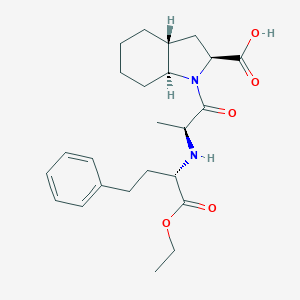

A method for preparing leuprorelin acetate, a synthetic agonist of natural gonadotropin-releasing hormone, was developed using liquid-phase peptide synthesis . A sensitive, accurate, and cost-effective ultra-performance liquid chromatography-tandem mass spectrometric method was developed using a new clean-up process for the quantification of leuprolide in rat plasma .

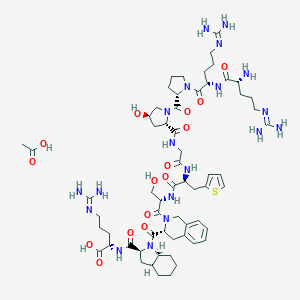

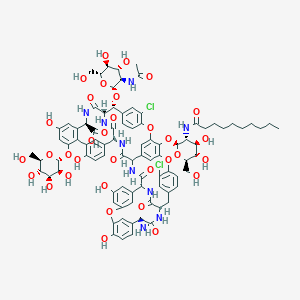

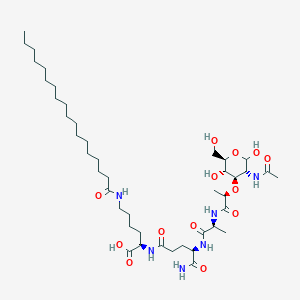

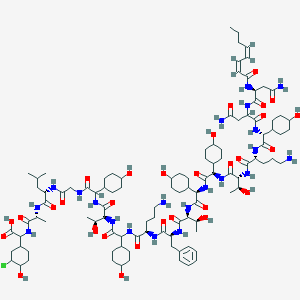

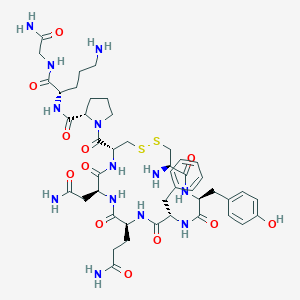

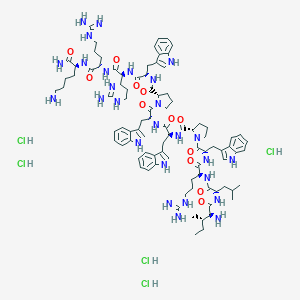

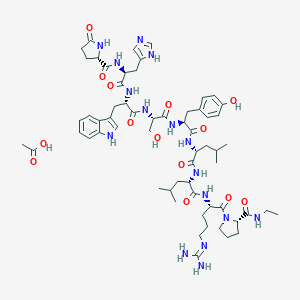

Molecular Structure Analysis

Leuprolide acetate has a molecular formula of C61H88N16O14 and a molecular weight of 1269.4 g/mol . It is a synthetic nonapeptide analogue of gonadotropin-releasing hormone .

Chemical Reactions Analysis

Changes in the mobile phase’s composition and flow rate, as well as the impact of wavelength on RT and the drug peak’s tailing factor, were investigated .

Physical And Chemical Properties Analysis

Leuprolide acetate is a sterile, aqueous solution intended for subcutaneous injection .

Applications De Recherche Scientifique

Prostate Cancer Treatment

- Application Summary : Leuprolide acetate is widely used in the treatment of prostate cancer . It acts as a synthetic gonadotropin-releasing hormone (GnRH) receptor agonist, suppressing the secretion of gonadotropins, which subsequently reduces the production of sex hormones such as testosterone .

- Methods of Application : Leuprolide acetate is typically administered via injection .

- Results/Outcomes : The suppression of testosterone production helps slow the growth of prostate cancer cells .

Endometriosis Treatment

- Application Summary : Leuprolide acetate is used to treat endometriosis, a condition where tissue similar to the lining of the uterus grows outside the uterus .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The drug reduces the production of estrogen, which can help shrink the endometrial implants and reduce endometriosis symptoms .

Uterine Fibroids Treatment

- Application Summary : Leuprolide acetate is used in the treatment of uterine fibroids, noncancerous growths in the uterus .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The drug reduces the production of estrogen, which can help shrink the fibroids and reduce symptoms .

Central Precocious Puberty Treatment

- Application Summary : Leuprolide acetate is used to treat central precocious puberty, a condition causing children to enter puberty too soon .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The drug suppresses the production of sex hormones to pause the onset of puberty .

In Vitro Fertilization

- Application Summary : Leuprolide acetate is used in in vitro fertilization techniques .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The drug is used to control the production of hormones, which can help optimize the timing of egg retrieval and increase the chances of a successful pregnancy .

Alzheimer’s Disease Treatment

- Application Summary : Leuprolide acetate is being tested for the treatment of Alzheimer’s disease .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Polycystic Ovary Syndrome Treatment

- Application Summary : Leuprolide acetate is being tested for the treatment of polycystic ovary syndrome .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Functional Bowel Disease Treatment

- Application Summary : Leuprolide acetate is being tested for the treatment of functional bowel disease .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Short Stature Treatment

- Application Summary : Leuprolide acetate is being tested for the treatment of short stature .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Premenstrual Syndrome Treatment

- Application Summary : Leuprolide acetate is being tested for the treatment of premenstrual syndrome .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Contraception

- Application Summary : Leuprolide acetate is being tested as an alternative for contraception .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Anemia Treatment

- Application Summary : Leuprolide acetate is used with other medication to treat anemia, a lower than normal number of red blood cells, caused by uterine fibroids .

- Methods of Application : It is typically administered via injection .

- Results/Outcomes : The outcomes of these studies are still under investigation .

Modulation of GnRH Signaling

Safety And Hazards

Orientations Futures

Leuprolide acetate is used for the management of endometriosis, uterine leiomyomata (also known as uterine fibroids), treatment of central precocious puberty in children, and advanced prostate cancer . Off-label uses include management of breast cancer, hormone therapy for male to female transgender patients, premenopausal ovarian suppression, and management of paraphilia and hypersexuality .

Propriétés

IUPAC Name |

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H84N16O12.C2H4O2/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-2(3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGLRXNKKBLIBQS-XNHQSDQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H88N16O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53714-56-0 (Parent) | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049009 | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leuprolide acetate | |

CAS RN |

74381-53-6 | |

| Record name | Leuprolide acetate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074381536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leuprolide acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUPROLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37JNS02E7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.